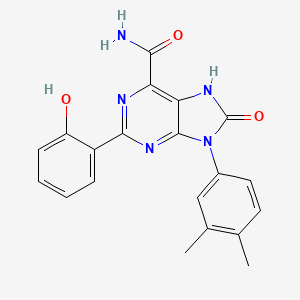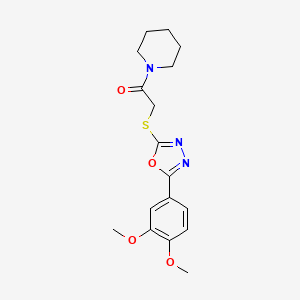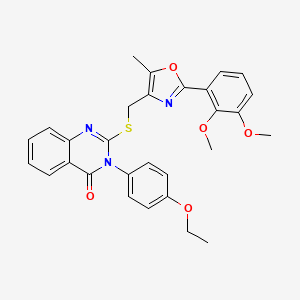
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Diuretic Activity
Quinazolin-4(3H)-one derivatives containing heterocyclic moieties like thiazole or thiadiazole have been synthesized to investigate their potential diuretic activity. The synthesis involved the interaction of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one with different heterocyclic amines, leading to compounds with significant diuretic effects. Specifically, a derivative exhibited considerable diuretic activity, highlighting the utility of quinazolinone scaffolds in developing new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Antihistaminic Agents
A novel series of quinazolin-4(3H)-ones were synthesized and evaluated for their H1-antihistaminic activity. These compounds were designed to act as H1-antihistaminic agents with reduced sedative effects, offering a new class of therapeutics for allergic reactions. Among them, a compound demonstrated superior protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation compared to the reference standard, chlorpheniramine maleate (Alagarsamy & Parthiban, 2013).
Anticonvulsant and Antipsychotic Activities
Quinazolinone derivatives have also been investigated for their antipsychotic and anticonvulsant properties. Synthesis of these compounds involved reactions leading to structures suitable for testing against psychiatric disorders and epilepsy. Some compounds showed promising results in preliminary screenings, indicating the potential of quinazolinone derivatives in the treatment of neurological disorders (Kaur, Saxena, & Kumar, 2010).
Analgesic and Anti-inflammatory Activities
Various quinazolin-4(3H)-one derivatives have been synthesized to explore their analgesic and anti-inflammatory potentials. These studies have identified compounds with significant activity, suggesting the application of quinazolinone derivatives in managing pain and inflammation. Among them, certain derivatives showed potent analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium, while exhibiting mild ulcerogenic potential (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Antioxidant Properties
The antioxidant properties of quinazolinone derivatives have been systematically evaluated, revealing that modifications at the 2-position of the quinazolinone scaffold can significantly influence their antioxidant activity. These studies contribute to understanding the structure-activity relationship in quinazolinone derivatives, identifying compounds with potent antioxidant activities, which could be beneficial in developing therapeutics for diseases associated with oxidative stress (Mravljak, Slavec, Hrast, & Sova, 2021).
properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-5-36-20-15-13-19(14-16-20)32-28(33)21-9-6-7-11-23(21)31-29(32)38-17-24-18(2)37-27(30-24)22-10-8-12-25(34-3)26(22)35-4/h6-16H,5,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKGMIPYPMQAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=C(C(=CC=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2639112.png)
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B2639114.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)
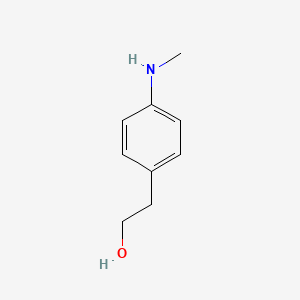
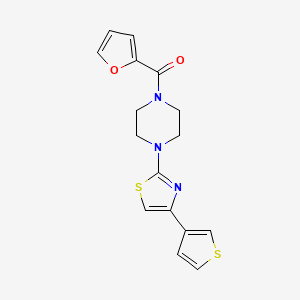
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)
![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)
![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)
